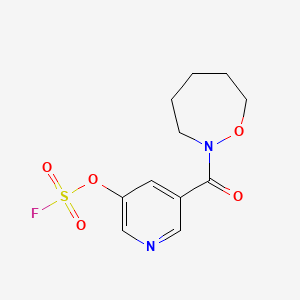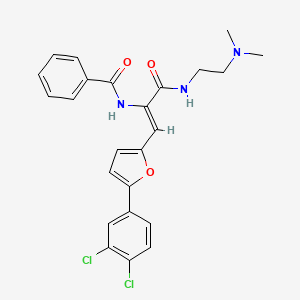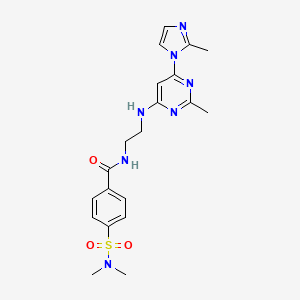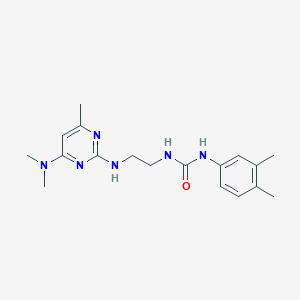
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle formula, a 3D model, or a skeletal formula.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction.Molecular Structure Analysis
Researchers use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.科学的研究の応用
Nonpeptide Agonist of the Urotensin-II Receptor
A study identified a compound related to the specified chemical as a nonpeptidic agonist of the urotensin-II receptor. This compound showed selective activity at the human UII receptor, indicating its potential as a pharmacological research tool and possibly a drug lead (Croston et al., 2002).
Unfolding of Heterocyclic Ureas
Another research focused on the synthesis and conformational study of heterocyclic ureas, including compounds similar to the specified chemical. These studies revealed the ability of these compounds to form multiply hydrogen-bonded complexes, useful in self-assembly and potentially mimicking peptide transitions (Corbin et al., 2001).
Biological Monitoring for Exposure to Insecticides
Research has also been conducted on the use of related pyrimidines for biological monitoring of exposure to the insecticide pirimicarb. Metabolites of pirimicarb were identified in human urine, demonstrating the utility of these compounds in occupational health and safety assessments (Hardt et al., 1999).
Synthesis of Pyrimidines
Studies on the synthesis of pyrimidines from related compounds have also been conducted. These syntheses are significant for the development of various pyrimidine derivatives with potential applications in pharmaceuticals and other areas (Dozorova et al., 1990).
Impacts on Circular Dichroism Measurements
A study on 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide, a compound related to the specified chemical, demonstrated its impact on circular dichroism measurements. This insight is crucial for accurate interpretation of data in biochemical and biophysical studies (Kubilius & Tu, 2017).
Synthesis with Nitriles
Research on the synthesis of 5-formylcytosine derivatives using 3-dimethylamino-2-formylpropenenitrile, a compound similar to the specified chemical, has been conducted. This synthesis is relevant for developing new compounds with potential therapeutic applications (Jachak et al., 1993).
Safety And Hazards
Researchers refer to Material Safety Data Sheets (MSDS) for information on the compound’s toxicity, health effects, first aid measures, storage, disposal, protective equipment, and procedures in case of a spill or leak.
将来の方向性
This involves discussing potential future research directions, such as new synthetic routes, applications, or investigations into the compound’s properties or activities.
Please consult with a chemistry professional or refer to relevant academic or industry resources for specific information about this compound. If you have any other questions or need further clarification, feel free to ask!
特性
IUPAC Name |
1-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-12-6-7-15(10-13(12)2)22-18(25)20-9-8-19-17-21-14(3)11-16(23-17)24(4)5/h6-7,10-11H,8-9H2,1-5H3,(H,19,21,23)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZAJVSEHBWLHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCNC2=NC(=CC(=N2)N(C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3-(3,4-dimethylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,4-Trifluoro-1-[3-(triazol-2-yl)azetidin-1-yl]butan-1-one](/img/structure/B2823231.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
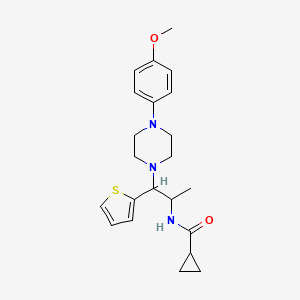

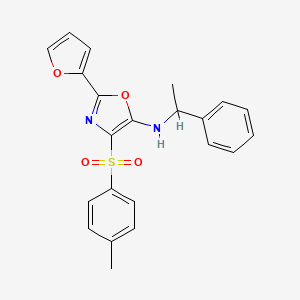
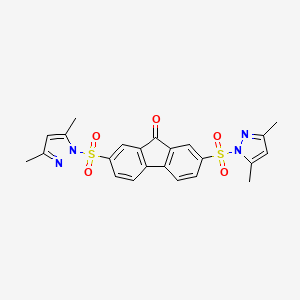

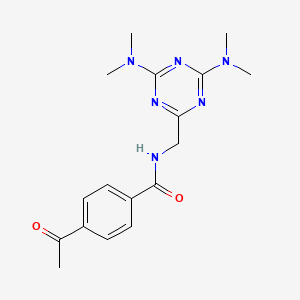

![8-bromo-3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2823248.png)
